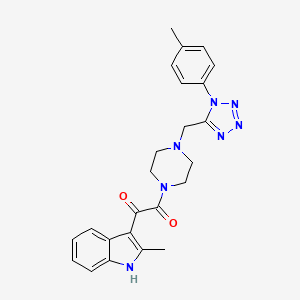

1-(2-methyl-1H-indol-3-yl)-2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 1-(2-methyl-1H-indol-3-yl)-2-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione involves multi-step organic reactions. A key step often includes the formation of the piperazine-2,5-dione core, which can be achieved via Dieckmann cyclization, utilizing substrates that contain the necessary functional groups to form the desired piperazinedione structure upon cyclization (Aboussafy & Clive, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray diffraction and density functional theory (DFT) to optimize the molecular structure. The presence of multiple functional groups and heterocyclic rings contributes to the complexity of their molecular geometry and electronic distribution, impacting their reactivity and interactions (Şahin et al., 2012).

Chemical Reactions and Properties

Compounds of this nature undergo various chemical reactions, including halocyclization, which involves the formation of a cyclic structure through the addition of a halogen. Such reactions are pivotal for modifying the chemical structure to impart new properties or enhance biological activity. The choice of halogen and reaction conditions can significantly influence the outcome of the cyclization process (Zborovskii et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure and can be studied using techniques like differential scanning calorimetry (DSC) and single-crystal X-ray diffraction. Understanding the physical properties is essential for the formulation and handling of these compounds in various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and hydrogen bonding capacity, are defined by the functional groups present in the molecule. For instance, the piperazine ring is known for its ability to engage in hydrogen bonding, which can affect the compound's solubility and interaction with biological molecules. Studies focusing on the modification of piperazine derivatives illustrate the impact of substituents on the molecule's overall chemical behavior (Wang et al., 2009).

Wissenschaftliche Forschungsanwendungen

HIV-1 Attachment Inhibition

Compounds related to the chemical structure have been studied for their role in inhibiting HIV-1 attachment. Notably, derivatives of indole-based compounds, particularly those with modifications on the piperazine ring, have shown potential in interfering with the viral gp120 interaction with the host cell receptor CD4. These modifications are crucial for the antiviral potency of these compounds (Wang et al., 2009).

Anticancer Activity

Various derivatives of the indole and piperazine structures have been synthesized and evaluated for anticancer activity. For instance, certain piperazine-2,6-dione derivatives showed promising anticancer activity against various cancer cell lines. These findings highlight the potential therapeutic applications of these compounds in oncology (Kumar et al., 2013).

Antimicrobial Agents

Novel derivatives of piperazine and tetrazol, similar to the compound , have been synthesized and shown to exhibit significant antimicrobial activities. This suggests their potential as valuable resources in the development of new antimicrobial agents (Zaidi et al., 2021).

Anti-Tubercular Activity

Some derivatives containing elements of the compound's structure have been studied for their anti-tubercular properties. These compounds have demonstrated varying levels of effectiveness against Mycobacterium tuberculosis strains, indicating potential use in treating tuberculosis (Naidu et al., 2016).

Anti-Inflammatory Activity

Research into certain derivatives has also explored their anti-inflammatory properties. For instance, specific compounds with a piperazine structure showed promising results in vitro and in vivo anti-inflammatory activity tests, suggesting potential therapeutic applications in treating inflammation-related conditions (Ahmed et al., 2017).

Eigenschaften

IUPAC Name |

1-(2-methyl-1H-indol-3-yl)-2-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O2/c1-16-7-9-18(10-8-16)31-21(26-27-28-31)15-29-11-13-30(14-12-29)24(33)23(32)22-17(2)25-20-6-4-3-5-19(20)22/h3-10,25H,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPLREBCXDCQOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C(=O)C4=C(NC5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide](/img/no-structure.png)

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2491007.png)

![N-{[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2491012.png)

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2491017.png)

![Tert-butyl 4-hydroxy-4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2491019.png)

![2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2491024.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2491025.png)

![N-[3-Oxo-3-[2-[[(2,2,2-trifluoroacetyl)amino]methyl]-2,3-dihydroindol-1-yl]propyl]prop-2-enamide](/img/structure/B2491027.png)